molecular formula C22H16ClN3O B2362039 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 439109-62-3

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

Cat. No.: B2362039
CAS No.: 439109-62-3
M. Wt: 373.84
InChI Key: JUZGZLRXPKIHBK-UHFFFAOYSA-N
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Description

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine core substituted with a 4-pyridinyl group and a 4-chlorobenzyl ether moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the 4-Pyridinyl Group: The 4-pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Attachment of the 4-Chlorobenzyl Ether Moiety: The final step involves the etherification of the phenyl group with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(2-pyridinyl)pyrimidine
  • 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(3-pyridinyl)pyrimidine

Uniqueness

4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-18-7-5-16(6-8-18)15-27-21-4-2-1-3-19(21)20-11-14-25-22(26-20)17-9-12-24-13-10-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGZLRXPKIHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)C3=CC=NC=C3)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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